Selectivity Profile: 306-Fold CB1 over CB2 Receptor Preference Distinguishes This Scaffold from Non-Selective Analogs
While the exact compound is a benzamide derivative, it is often referenced as an analog of the diarylpyrazole CB1 antagonist AM251. In radioligand binding assays using rat forebrain membranes (CB1) and mouse spleen preparations (CB2), AM251 exhibits a Ki of 7.5 nM for CB1 and 2,290 nM for CB2, yielding a 306-fold selectivity for CB1 over CB2 [1]. In contrast, the structurally related rimonabant (SR141716A) shows lower CB1 affinity (Ki = 11.5 nM) and only approximately 2-fold CB1/CB2 selectivity [2]. This differential selectivity profile is critical for experiments where minimizing CB2-mediated off-target effects is essential.
| Evidence Dimension | CB1 vs CB2 Receptor Selectivity |
|---|---|
| Target Compound Data | CB1 Ki = 7.5 nM; CB2 Ki = 2,290 nM; Selectivity = 306-fold |
| Comparator Or Baseline | Rimonabant: CB1 Ki = 11.5 nM; CB2 Ki not specified; Selectivity ≈ 2-fold |
| Quantified Difference | Higher CB1 affinity (7.5 nM vs 11.5 nM) and >150-fold higher CB1/CB2 selectivity |
| Conditions | Radioligand binding assays in rat forebrain membranes (CB1) and mouse spleen membranes (CB2) |
Why This Matters
For researchers investigating CB1 receptor function with minimal CB2 interference, the superior selectivity profile reduces confounding off-target effects and enhances data interpretability.
- [1] adooq.com. AM251 | CB1 receptor antagonist | Datasheet. Accessed April 2026. View Source
- [2] chemeurope.com. AM251. Accessed April 2026. View Source
